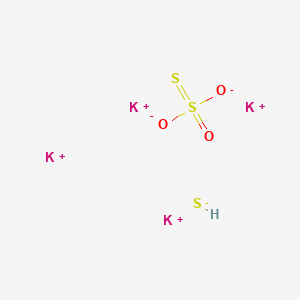
Liver of sulfur
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Liver of sulfur can be prepared by heating a mixture of potassium carbonate and sulfur. The reaction typically involves the following steps:
Dissolving Potassium Carbonate: Potassium carbonate is dissolved in water.
Adding Sulfur: Sulfur is gradually added to the solution while heating.
Stirring and Heating: The mixture is continuously stirred and heated until the sulfur dissolves completely, forming a yellow solution.
Cooling and Solidification: The solution is then cooled, and the solid this compound is collected.
Industrial Production Methods
In industrial settings, this compound is produced by heating potassium hydroxide with sulfur. The reaction conditions are carefully controlled to ensure the formation of the desired mixture of potassium sulfides and polysulfides .
Chemical Reactions Analysis
Types of Reactions
Liver of sulfur undergoes several types of chemical reactions, including:
Oxidation: This compound reacts with oxygen to form sulfate of potash and carbonate of potash.
Reduction: It can reduce metal oxides to their respective metals.
Substitution: This compound can react with metal surfaces, substituting sulfur atoms for oxygen atoms on the metal surface.
Common Reagents and Conditions
Oxidation: The reaction with oxygen occurs readily at room temperature.
Reduction: Requires heating in the presence of a reducing agent.
Substitution: Typically involves immersing the metal object in a hot solution of this compound and water.
Major Products Formed
Oxidation: Sulfate of potash and carbonate of potash.
Reduction: Pure metals from their oxides.
Substitution: Metal sulfides on the surface of the treated metal.
Scientific Research Applications
Liver of sulfur has various applications in scientific research, including:
Mechanism of Action
Liver of sulfur exerts its effects primarily through oxidation and substitution reactions. When applied to metals, it reacts with the metal surface to form metal sulfides, creating a dark or colored patina . The molecular targets are the metal atoms on the surface, and the pathways involved include the formation of metal-sulfur bonds .
Comparison with Similar Compounds
Liver of sulfur is unique due to its ability to create a wide range of patina colors on metals. Similar compounds include:
Lime Sulfur: A mixture of calcium polysulfides used in gardening as a fungicide.
Potassium Polysulfide: Used in similar applications but lacks the versatility of this compound.
Sodium Polysulfide: Another alternative with similar properties but different reactivity.
This compound stands out due to its effectiveness in creating durable and varied patinas on metals, making it a preferred choice in metalworking and jewelry making .
Properties
Molecular Formula |
HK4O3S3+ |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |
InChI |
InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |
InChI Key |
LBOBJZFANBWPPF-UHFFFAOYSA-K |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















